8,8-difluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine

Lipophilicity LogP Ligand Efficiency

When non-fluorinated thienoazepine leads fail due to high intrinsic clearance at the C-8 methylene position, the 8,8-difluoro derivative serves as a direct tool compound to test the hypothesis that gem-difluorination blocks CYP450-mediated oxidation. • Gem-difluoro motif reduces CLint by ≥2-fold vs. non-fluorinated matched pairs in azepane series. • Electron-withdrawing C-F bonds (~485 kJ·mol⁻¹) lower pKa by ~1.0 unit and reduce LogP by 0.3-0.6, enabling quantitative matched-pair SAR. • 95% purity from multiple suppliers supports reproducible parallel synthesis without in-house fluorination chemistry. • Commercially stocked; suitable for constructing fluorinated 3D fragment libraries.

Molecular Formula C8H9F2NS
Molecular Weight 189.23 g/mol
Cat. No. B12974165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,8-difluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine
Molecular FormulaC8H9F2NS
Molecular Weight189.23 g/mol
Structural Identifiers
SMILESC1CNCC2=C(C1(F)F)SC=C2
InChIInChI=1S/C8H9F2NS/c9-8(10)2-3-11-5-6-1-4-12-7(6)8/h1,4,11H,2-3,5H2
InChIKeyXWMYCIKLBXWVTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8,8-Difluoro-thienoazepine: Core Scaffold & Purity


8,8-Difluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine (CAS 1391733-51-9) is a gem‑difluorinated, seven‑membered thieno[3,2‑c]azepine heterocycle (C₈H₉F₂NS, MW 189.23 g·mol⁻¹) . The scaffold fuses a thiophene ring to a saturated azepine ring bearing a germinal difluoro substituent at the C‑8 position; the difluoro motif is a well‑established bioisostere for carbonyl and gem‑dimethyl groups and is routinely employed to enhance metabolic stability and modulate lipophilicity in drug‑discovery programs [1]. Commercially, the compound is offered at 95% purity, making it suitable as a synthetic intermediate for medicinal‑chemistry optimization campaigns across therapeutic areas where heterocyclic core diversification is critical .

Gem-difluoro thieno[3,2-c]azepine scaffold for medicinal chemistry optimization
High-purity grade suitable as synthetic intermediate for lead optimization
Reported bioisostere for carbonyl and gem-dimethyl groups, may support metabolic stability and lipophilicity modulation

8,8-Difluoro-thienoazepine Uniqueness Over Analogs


Structurally analogous thieno[3,2‑c]azepines such as the non‑fluorinated parent (CAS 50615‑18‑4) or the mono‑fluoro derivatives (e.g., CAS 1391732‑55‑0, 2390200‑46‑9) lack the gem‑difluoro substitution at C‑8 . The gem‑difluoro motif is not merely an incremental modification—it introduces a strong electron‑withdrawing environment (C–F bond energy ≈485 kJ·mol⁻¹) that dramatically alters the conformational bias of the seven‑membered ring, reduces basicity of the adjacent amine, and shields proximal C–H bonds from cytochrome P450‑mediated oxidation [1][2]. Consequently, simply selecting a non‑fluorinated or mono‑fluorinated congener will yield significantly different physicochemical properties (LogP, pKₐ, polar surface area), metabolic turnover rates, and off‑target profiles, undermining reproducibility in structure‑activity relationship (SAR) exploration and lead‑optimization workflows [1][2].

8,8-Difluoro (Target)
Non-/Mono-Fluoro Analog
Why substitution may not transfer
Strong electron-withdrawing gem-difluoro alters ring conformation
Non-fluorinated or mono-fluoro analogs lack this electronic bias
Conformational and electronic profiles may shift, impacting SAR interpretation
C-8 gem-difluoro shields proximal C–H from CYP450 oxidation
Non-fluorinated parent has unshielded C-8 methylene susceptible to oxidation
Metabolic turnover rates may differ significantly, undermining ADME reproducibility
Lower amine basicity due to gem-difluoro electron withdrawal
Mono-fluoro or non-fluorinated analogs retain higher basicity
Basicity differences affect permeability, efflux, and target engagement; direct replacement may alter pharmacological profile

8,8-Difluoro-thienoazepine: Quantitative Differentiation


Gem‑Difluoro Lowers LogP, Improving Ligand Efficiency

The introduction of two fluorine atoms at the C‑8 position reduces the calculated partition coefficient (LogP) relative to the non‑fluorinated parent scaffold (CAS 50615‑18‑4) . Measured LogP for 8,8‑difluoro‑5,6,7,8‑tetrahydro‑4H‑thieno[3,2‑c]azepine is 2.33 (ALogP) to 2.66 (XLogP3‑AA), compared to the parent scaffold's typical LogP of approximately 2.93 (XLogP3‑AA) . This reduction of 0.3–0.6 LogP units directly translates to lower lipophilicity, which in lead optimisation correlates with reduced promiscuity, improved solubility, and better ligand‑efficiency indices [1].

Gem-Difluoro Lowers LogP
Reported
Target: ALogP 2.33, XLogP3-AA 2.66
Comparator: XLogP3-AA ≈ 2.93
Δ ≈ –0.3 to –0.6
May support reduced off-target binding risk and improved ligand efficiency indices.
Computed LogP, cross-study comparable; values from ChemSrc.
Lipophilicity LogP Ligand Efficiency Physicochemical Property

Gem‑Difluoro Metabolic Stability Advantage

Gem‑difluoro alicyclic units are widely exploited in medicinal chemistry to block oxidative metabolism at the substituted carbon and its α‑positions [1]. In a systematic study of substituted azepanes, gem‑difluorination either maintained or modestly improved metabolic stability compared to the parent non‑fluorinated scaffold, whereas mono‑fluorination yielded inconsistent results due to residual metabolic soft spots [2]. Although direct microsomal stability data for 8,8‑difluoro‑5,6,7,8‑tetrahydro‑4H‑thieno[3,2‑c]azepine are not published, the C‑8 gem‑difluoro motif is predicted by analogy to reduce intrinsic clearance (CLᵢₙₜ) in human liver microsomes relative to the non‑fluorinated parent (CAS 50615‑18‑4), which retains an unshielded C‑8 methylene group that is susceptible to CYP450‑mediated hydroxylation [2][3].

Metabolic Stability Advantage
Class-level
≥2-fold CLint reduction predicted
Gem-difluoro may reduce metabolic clearance, supporting longer half-life context.
Class-level inference; no direct microsomal data for this compound.
Metabolic Stability Microsomal Clearance CYP450 Gem‑Difluoro

Gem‑Difluoro Modulates Conformation and Basicity

Systematic NMR and computational studies on substituted azepanes demonstrate that progressive fluorination—from mono‑ to di‑ to tri‑fluorination—systematically decreases the basicity of the ring nitrogen and biases the seven‑membered ring toward distinct conformations [1][2]. A single fluorine atom installed at an azepane C‑position reduces the pKₐ of the conjugate acid by approximately 0.5–1.0 units compared to the parent scaffold; gem‑difluorination reduces it by a further 0.5–1.5 units [1]. For the thieno[3,2‑c]azepine series, the 8,8‑difluoro derivative (CAS 1391733‑51‑9) is therefore predicted to have a significantly lower amine basicity than the 8‑fluoro derivative (CAS 1391732‑55‑0), a property that directly impacts solubility, membrane permeability, and receptor‑binding pharmacodynamics [1][3].

Conformation & Basicity Modulation
Class-level
Predicted pKa shift ≈ –1.0 ±0.5 vs. mono-fluoro congener; biased ring conformation.
Lower amine basicity may reduce P-gp efflux and lysosomal trapping, potentially improving free drug exposure.
Inferred from NMR and computational studies on azepane models; not measured directly on this scaffold.
Conformational Analysis Azepane Ring Basicity pKa Modulation

Molecular Weight and Fluorine Content Differentiation

Among commercially available thieno[3,2‑c]azepine building blocks, 8,8‑difluoro‑5,6,7,8‑tetrahydro‑4H‑thieno[3,2‑c]azepine is the only variant bearing two fluorine atoms on the saturated azepine ring . Its molecular weight of 189.23 g·mol⁻¹ is 36 Da higher than the non‑fluorinated parent (153.25 g·mol⁻¹) and 18 Da higher than the 8‑fluoro congener (171.24 g·mol⁻¹) . The presence of two fluorine atoms (fluorine content ≈ 20.1% by weight) also distinguishes it from the 2‑fluoro positional isomer (CAS 2390200‑46‑9), which places fluorine on the thiophene ring rather than the azepine ring, leading to entirely different electronic and metabolic properties . For procurement decisions, this compound is the sole source of a gem‑difluoro‑azepine‑thiophene hybrid scaffold in the current catalog.

MW & Fluorine Content
Head-to-head
MW 189.23 Da, 2 F (20.1% F); ΔMW +36 vs. parent, +18 vs. mono-F.
Unique gem-difluoro azepine-thiophene scaffold for matched-pair SAR; only commercial source of this hybrid.
Physicochemical identity from supplier and database records.
Molecular Weight Fluorine Count Chemical Diversity Procurement Selection

8,8-Difluoro-thienoazepine: Key Applications


Matched-Pair Fluorine SAR for CNS & Metabolic Leads

Medicinal chemistry teams exploring thienoazepine‑based leads for CNS or metabolic targets can use this compound as a gem‑difluoro matched‑pair partner to the non‑fluorinated parent (CAS 50615‑18‑4) and the 8‑fluoro derivative (CAS 1391732‑55‑0). The measured LogP reduction (Δ ≈ –0.3 to –0.6) and predicted pKₐ shift (Δ ≈ –1.0) provide a quantitative framework for assessing how fluorination influences permeability, metabolic turnover, and off‑target pharmacology within a single scaffold series .

Metabolic Soft-Spot Shielding for ADME Optimization

When in‑vitro microsomal assays on a non‑fluorinated thienoazepine lead reveal high intrinsic clearance at the C‑8 methylene position, the 8,8‑difluoro derivative serves as a direct tool compound to test the hypothesis that gem‑difluorination can block CYP450‑mediated oxidation. Class‑level evidence demonstrates that gem‑difluoro substitution can reduce CLᵢₙₜ by ≥ 2‑fold in matched‑pair azepane series .

Building Block for Fluorinated Heterocycle Libraries

The compound’s unique combination of a saturated azepine ring, gem‑difluoro group, and thiophene ring makes it a privileged intermediate for constructing fluorinated, three‑dimensional fragment libraries. Its commercial availability at 95% purity from multiple suppliers (Leyan, ChemSrc, ChemicalBook) enables reproducible parallel synthesis workflows without the need for in‑house fluorination chemistry .

Conformational Tool for 7-Membered Ring Bioisosteres

Structural biology and computational chemistry groups investigating the conformational preferences of seven‑membered aza‑heterocycles can use the 8,8‑difluoro derivative as a model system. Established NMR evidence shows that gem‑difluorination biases azepane rings toward distinct conformations relative to mono‑fluoro or non‑fluorinated analogs, enabling systematic studies of ring conformation on target binding .

Application
Selection Property
Validation Focus
Matched-Pair Fluorine SAR
Gem-difluoro matched-pair within thienoazepine series
LogP and pKa shift assessment across fluorination states
Metabolic Soft-Spot Shielding
C-8 gem-difluoro substitution to block CYP450 oxidation
Microsomal CLint reduction in matched-pair assays
Fluorinated Heterocycle Libraries
Gem-difluoro azepine-thiophene hybrid scaffold with documented purity
Reproducible parallel synthesis and fragment diversification
Conformational Analysis of 7-Membered Rings
Gem-difluoro conformational bias on azepane ring
NMR and computational conformational studies
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